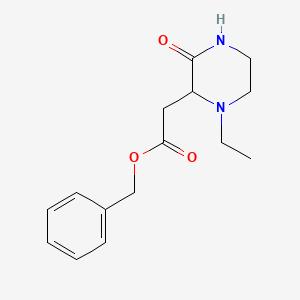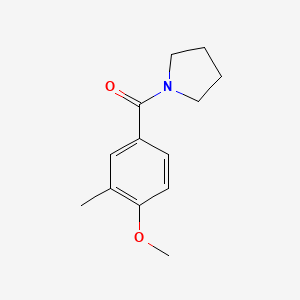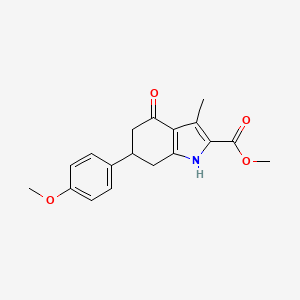
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the P2X family of ion channels that are activated by extracellular ATP. The P2X7 receptor is expressed on immune cells and plays a role in inflammation, pain, and cell death. A-804598 has been studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.
Mecanismo De Acción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide acts as a selective antagonist of the P2X7 receptor. By blocking the activation of this receptor, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can modulate the release of pro-inflammatory cytokines and reduce inflammation. In addition, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide can inhibit the formation of pores in the cell membrane, which are associated with cell death and apoptosis.
Biochemical and physiological effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory effects, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to reduce tumor growth and metastasis in animal models of cancer. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages for use in laboratory experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor without affecting other P2X receptors. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has some limitations for use in laboratory experiments. It is a small molecule that may have off-target effects, and its effects may vary depending on the animal model and disease being studied.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the potential use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their anti-cancer effects. Another area of interest is the potential use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in combination with other analgesics to treat chronic pain. Additionally, further research is needed to understand the long-term effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on the immune system and other physiological processes.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been studied for its potential anti-cancer effects, as the P2X7 receptor has been implicated in tumor growth and metastasis. Additionally, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-14-18-19-16(22-14)17-15(21)11(2)20-9-8-12-6-4-5-7-13(12)10-20/h4-7,11H,3,8-10H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDBNXDPVCPORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)thio]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4434234.png)

![N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)
![N-[2-(benzyloxy)phenyl]-2-furamide](/img/structure/B4434243.png)

![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4434270.png)
![methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4434275.png)

![1-benzyl-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4434284.png)

![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)

